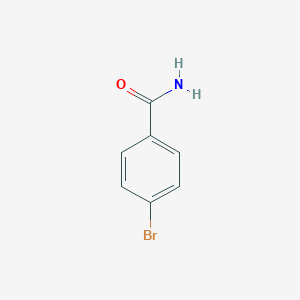

4-Bromobenzamide

Descripción

Propiedades

IUPAC Name |

4-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWNRAJCPNLYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220098 | |

| Record name | Benzamide, p-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-67-9 | |

| Record name | 4-Bromobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, p-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, p-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromobenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5Y2274MYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Bromobenzamide CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical compound 4-Bromobenzamide, including its CAS number, core physical properties, detailed experimental protocols for its synthesis, and an overview of its relevance in biological signaling pathways.

Core Data Presentation

Chemical Identifiers

| Identifier | Value |

| CAS Number | 698-67-9[1][2][3][4] |

| Molecular Formula | C7H6BrNO[1][2][3] |

| IUPAC Name | This compound[3] |

| Synonyms | p-Bromobenzamide, Benzamide (B126), 4-bromo-[2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 200.03 g/mol [1][4][5] | ChemScene, Sigma-Aldrich, gsrs |

| Melting Point | 190-193 °C | Sigma-Aldrich |

| Appearance | White to off-white crystalline powder[2] | Guidechem |

| Solubility | Sparingly soluble in water (1.1 g/L at 25°C)[2] | Guidechem |

| pKa | 15.71 ± 0.50 (Predicted)[2] | Guidechem |

Experimental Protocols

A common and effective method for the synthesis of this compound is the conversion of a 4-bromobenzoyl chloride to a primary amide.

Synthesis of this compound from 4-Bromobenzoyl Chloride[7]

Materials:

-

4-Bromobenzoyl chloride

-

Concentrated ammonium (B1175870) hydroxide (B78521)

-

Deionized water

-

Ice bath

Procedure:

-

Dissolve 4-bromobenzoyl chloride in dichloromethane in a suitable flask.

-

Cool the flask in an ice bath to lower the temperature of the solution.

-

Slowly add concentrated ammonium hydroxide dropwise to the stirred solution. A white precipitate of this compound will form.

-

Continue stirring the mixture for an additional 15-30 minutes after the addition of ammonium hydroxide is complete.

-

Filter the solid product under vacuum.

-

Wash the collected solid with cold deionized water.

-

Dry the final product in a vacuum oven to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Hedgehog Signaling Inhibition by Benzamide Derivatives

While this compound itself is a versatile building block, its derivatives have been studied for their potential to inhibit critical biological pathways, such as the Hedgehog (Hh) signaling pathway, which is implicated in various forms of cancer.[6][7][8][9]

Caption: Inhibition of the Hedgehog signaling pathway by benzamide derivatives.

References

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [wap.guidechem.com]

- 3. B24348.04 [thermofisher.com]

- 4. This compound 97 698-67-9 [sigmaaldrich.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Bromobenzamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromobenzamide, a key chemical intermediate in organic synthesis and drug discovery. This document details its chemical structure, SMILES notation, physicochemical properties, and provides detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

This compound is an organic compound consisting of a benzene (B151609) ring substituted with a bromine atom and an amide group at the para (1,4) positions.

SMILES Notation: A standardized chemical notation that represents the structure of a molecule in a linear string format.

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrNO | [1][3] |

| Molecular Weight | 200.03 g/mol | [1][3] |

| CAS Number | 698-67-9 | [1][3] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 190-193 °C | [2] |

| Solubility | Sparingly soluble in water (1.1 g/L at 25 °C) | [4][5] |

| pKa | 15.71 ± 0.50 (Predicted) | [4] |

| LogP | 2.24830 | [6] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its structural representations.

Caption: Logical relationship of this compound's identifiers.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound from 4-Bromobenzoyl Chloride

This protocol outlines the synthesis of this compound via the reaction of 4-bromobenzoyl chloride with ammonium (B1175870) hydroxide (B78521).

Materials:

-

4-Bromobenzoyl chloride

-

Concentrated ammonium hydroxide solution

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Dissolve 4-bromobenzoyl chloride in dichloromethane in a round-bottom flask.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add concentrated ammonium hydroxide dropwise to the stirred solution. A white precipitate of this compound will form.

-

Continue stirring for an additional 15-30 minutes after the addition is complete.

-

Filter the solid product under vacuum using a Büchner funnel and wash it with cold deionized water.

-

Dry the product in a vacuum oven to obtain pure this compound.

Experimental Workflow Diagram:

References

A Comprehensive Technical Guide to 4-Bromobenzamide: Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzamide is a halogenated aromatic amide that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a bromine substituent on the phenyl ring, imparts specific chemical properties that make it a useful intermediate in the development of a variety of more complex molecules. This technical guide provides a detailed overview of the available data on the solubility and pKa of this compound, along with comprehensive experimental protocols for its synthesis and the determination of its physicochemical properties. This document is intended to be a resource for researchers in academic and industrial settings, providing the foundational knowledge necessary for the effective use of this compound in laboratory and development contexts.

Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. Key parameters such as solubility and pKa are critical for designing reaction conditions, developing formulations, and predicting biological behavior.

Solubility

The solubility of a compound is a fundamental property that influences its utility in various applications, from chemical reactions to pharmaceutical formulations.

Quantitative Solubility Data

Currently, there is limited publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. The available data is summarized in the table below.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | 25 | 1.1[1] | 0.0055 |

Qualitative assessments indicate that this compound is sparingly soluble in water and is expected to be soluble in organic solvents such as dichloromethane (B109758) and dimethylformamide. For researchers requiring precise solubility data in specific solvent systems, it is recommended to determine this experimentally. The following table is provided as a template for organizing such experimental data.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Methanol | User-determined | User-determined | User-determined |

| Ethanol | User-determined | User-determined | User-determined |

| Acetone | User-determined | User-determined | User-determined |

| Dichloromethane | User-determined | User-determined | User-determined |

| Dimethylformamide | User-determined | User-determined | User-determined |

pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the amide proton is the most acidic proton.

Predicted pKa Data

| Parameter | Value |

| Predicted pKa | 15.71 ± 0.50[2] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable scientific data. This section provides methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound from 4-Bromobenzoic Acid

This protocol describes a two-step synthesis of this compound starting from 4-bromobenzoic acid. The first step involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by amidation.

Step 1: Synthesis of 4-Bromobenzoyl chloride

-

Suspend 4-bromobenzoic acid (1.0 g, 5 mmol) in thionyl chloride (5 mL).[3]

-

Add a drop of dimethylformamide (DMF) to the suspension.[3]

-

Heat the solution to reflux and stir for 2 hours, or until no more gas evolution is observed.[3]

-

Cool the solution to room temperature and concentrate it under reduced pressure to obtain the crude 4-bromobenzoyl chloride.[3]

Step 2: Synthesis of this compound

-

Dissolve the crude 4-bromobenzoyl chloride in dichloromethane.

-

Cool the flask in an ice bath.

-

Slowly add concentrated ammonium (B1175870) hydroxide (B78521) dropwise to the stirred solution. A white precipitate of this compound will form.

-

Continue stirring for an additional 15-30 minutes after the addition is complete.

-

Filter the solid product under vacuum and wash it with cold deionized water.

-

Dry the product in a vacuum oven to obtain pure this compound.

Determination of Solubility (Gravimetric Method)

This protocol outlines a general procedure for determining the solubility of a solid compound in a given solvent using the gravimetric method.

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Equilibrate the vial at a constant temperature (e.g., 25 °C) in a shaker or water bath for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

After equilibration, carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm) into a pre-weighed container.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the container in an oven at a temperature that is sufficient to remove the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, cool the container to room temperature in a desiccator and weigh it.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the container minus its initial pre-weighed mass.

-

The solubility can then be calculated in the desired units (e.g., g/L, mg/mL).

-

Determination of pKa (NMR Titration)

A general approach for determining the pKa of a compound using Nuclear Magnetic Resonance (NMR) titration involves monitoring the chemical shift of a specific proton as a function of pH.

-

Prepare a series of buffered solutions with known pH values.

-

Dissolve a constant amount of this compound in each buffered solution.

-

Acquire the 1H NMR spectrum for each sample.

-

Identify a proton in the this compound molecule whose chemical shift is sensitive to changes in protonation state (e.g., the amide proton or aromatic protons).

-

Plot the chemical shift of the selected proton against the pH of the solution.

-

Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.

Visualizations

Diagrams are provided to illustrate key experimental workflows and logical relationships.

References

The Diverse Biological Landscape of 4-Bromobenzamide Derivatives: A Technical Guide for Drug Discovery

Introduction: The benzamide (B126) scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of pharmacologically active compounds. The introduction of a bromine atom at the para-position of the benzamide ring, creating 4-bromobenzamide, offers a versatile starting point for the development of novel therapeutic agents. This structural motif modulates lipophilicity and electronic properties, significantly influencing the biological activity of its derivatives.[1][2] This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. It is intended to serve as a resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with research highlighting their efficacy against a range of cancer cell lines.[3][4] The mechanisms underlying their antiproliferative effects are varied and include the inhibition of crucial cellular processes like tubulin polymerization and DNA repair.[3]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of various this compound derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Derivative Structure/Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | N-benzylbenzamide derivative (20b) | HCT116 (Colon) | 0.012 | [3] |

| A549 (Lung) | 0.015 | [3] | ||

| K562 (Leukemia) | 0.018 | [3] | ||

| Hela (Cervical) | 0.027 | [3] | ||

| Analog 2 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d6) | MCF-7 (Breast) | 38.0 | [4] |

| Analog 3 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d7) | MCF-7 (Breast) | 40.6 | [4] |

Proposed Mechanisms of Anticancer Activity

Tubulin Polymerization Inhibition: A prominent mechanism of action for some benzamide derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[3] This interference leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3][5]

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for DNA repair.[6] Benzamide derivatives have been developed as potent PARP inhibitors.[6][7] In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, causing cell death.[6][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[3]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.[3][4] The plates are then incubated for 48-72 hours.[3]

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.[3]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured on a microplate reader, and the IC50 value is calculated from the dose-response curve.

Antimicrobial Activity

This compound derivatives have also shown promise as antimicrobial agents, with activity reported against both bacteria and fungi.[9][10] The presence of halogen atoms in the aromatic structure is known to enhance antimicrobial effects.[9]

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of this compound derivatives, presenting Minimum Inhibitory Concentration (MIC) and zone of inhibition data.

| Compound ID | Derivative Structure | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 6c | N-(4-bromophenyl)benzamide | Bacillus subtilis | 24 | 6.25 | [9][10] |

| Escherichia coli | - | - | [9] | ||

| Control | Ciprofloxacin | Bacillus subtilis | 32 | 1.56 | [9] |

Proposed Mechanisms of Antimicrobial Activity

Inhibition of Folic Acid Synthesis: A well-established mechanism for sulfonamide-containing compounds, which can be structurally related to some benzamide derivatives, is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is crucial for the bacterial synthesis of folic acid, a precursor required for nucleic acid synthesis.[1] Inhibition of this pathway leads to a bacteriostatic effect.[1]

Disruption of Cell Wall Synthesis: Another proposed mechanism for the antimicrobial action of benzamide analogs involves the disruption of bacterial cell wall synthesis, which is essential for maintaining the structural integrity of the bacterial cell.[3]

Experimental Protocols for Antimicrobial Screening

Broth Microdilution Method (for MIC):

-

Compound Dilution: A two-fold serial dilution of the test compound is prepared in a suitable broth medium within a 96-well microtiter plate.[1]

-

Inoculum Preparation: A standardized bacterial or fungal suspension is prepared.[11]

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (no compound) and negative (no microorganism) controls are included.[1]

-

Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.[9]

Agar (B569324) Disk Diffusion (Kirby-Bauer) Method:

-

Inoculation: A sterile swab is used to evenly inoculate the entire surface of an agar plate with a standardized bacterial suspension.[11]

-

Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plate is incubated under appropriate conditions.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disk where microbial growth is inhibited is measured in millimeters.[11]

Enzyme Inhibition

The this compound scaffold is also a valuable starting point for designing inhibitors of various enzymes implicated in disease.

Data Presentation: Enzyme Inhibitory Activity

While specific quantitative data for this compound itself is limited, studies on structurally related compounds provide benchmarks for potential inhibitory activity.

| Compound Class | Enzyme Target | Activity | Reference |

| Benzamide Derivatives | Histone Deacetylase (HDAC) | IC50 in the range of 2-50 µM | [12] |

| Sulfonamides | Carbonic Anhydrases (CAs) | Potent inhibition | [13] |

| Sulfonamides | Acetylcholinesterase (AChE) | Inhibition noted | [13] |

Key Enzyme Targets

-

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in epigenetic regulation.[14] Their inhibition is a validated strategy in cancer therapy.[14] Certain benzamide derivatives have been identified as potent HDAC inhibitors.[12][15]

-

Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are involved in various physiological processes, including pH regulation.[16][17] The sulfonamide group, present in some benzamide analogs, is a classic zinc-binding group, making these compounds effective CA inhibitors.[16]

-

Acetylcholinesterase (AChE): This enzyme is responsible for breaking down the neurotransmitter acetylcholine.[13] Its inhibition is a key therapeutic strategy for Alzheimer's disease. Some sulfonamide-containing compounds have shown activity against AChE.[13]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay to measure AChE activity.[13]

-

Reagent Preparation: Prepare solutions of the AChE enzyme, the test compound (dissolved in DMSO), a phosphate (B84403) buffer (pH 8.0), the substrate acetylthiocholine (B1193921) iodide (ATCI), and Ellman's reagent (DTNB).[13]

-

Reaction Mixture: In a 96-well plate, add the phosphate buffer, test compound at various concentrations, and the AChE enzyme solution. Incubate briefly.

-

Initiation: Add ATCI and DTNB to start the reaction. The enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion.

-

Absorbance Measurement: The rate of color formation is monitored by measuring the absorbance on a microplate reader.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value can then be determined.

General Synthesis and Evaluation Workflow

The discovery and development of novel this compound derivatives typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

General Synthetic Protocol: Amidation

A common method for synthesizing N-substituted 4-bromobenzamides involves the following steps:[4][9]

-

Formation of Acid Chloride: 4-Bromobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) to form 4-bromobenzoyl chloride.[4]

-

Amidation: The resulting acid chloride is then reacted with a desired substituted amine or aniline (B41778) in the presence of a base (e.g., pyridine) to form the final this compound derivative.[4][9]

-

Work-up and Purification: The reaction mixture is typically washed, dried, and the crude product is purified by recrystallization to yield the pure compound.[9]

Conclusion

This compound derivatives constitute a promising and versatile class of compounds with a wide array of potential biological activities. Their demonstrated efficacy in preclinical studies against cancer cells and microbial pathogens, coupled with their potential to inhibit clinically relevant enzymes, underscores their importance in drug discovery. The structure-activity relationship studies suggest that modifications to the core this compound scaffold can lead to the development of highly potent and selective therapeutic agents.[4] The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for the continued exploration and optimization of this valuable chemical class. Further research is warranted to fully characterize the therapeutic potential and mechanism of action of novel this compound derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. nbinno.com [nbinno.com]

Investigating 4-Bromobenzamide as a PARP Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability. The inhibition of PARP, particularly PARP-1, has emerged as a promising therapeutic strategy in oncology, especially for cancers harboring deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors for clinical use.

Benzamide (B126) and its derivatives represent a foundational chemical scaffold for many potent PARP inhibitors, mimicking the nicotinamide (B372718) moiety of the NAD+ substrate to competitively inhibit the enzyme's catalytic activity. This technical guide delves into the investigation of a specific, simple benzamide derivative, 4-Bromobenzamide, as a potential PARP inhibitor. Due to the limited direct research on this compound's PARP inhibitory activity, this guide will also explore the broader context of substituted benzamides to infer its potential role and provide a framework for its evaluation.

Mechanism of Action of PARP Inhibition

PARP enzymes, particularly PARP-1 and PARP-2, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP catalyzes the transfer of ADP-ribose units from NAD+ to itself and other nuclear proteins, forming long, branched poly(ADP-ribose) (PAR) chains. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair of the DNA lesion.

PARP inhibitors competitively bind to the nicotinamide-binding pocket of the PARP enzyme, preventing the synthesis of PAR. This inhibition of the base excision repair (BER) pathway leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.

Another critical aspect of some PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex can itself be a cytotoxic lesion, obstructing DNA replication and transcription, further contributing to the inhibitor's anti-tumor activity.

Quantitative Data on Substituted Benzamide Derivatives

| Compound | PARP Target | IC50 (µM) | Cell Line/Assay Condition |

| Benzamide | PARP-1 | >1000 | Enzymatic Assay |

| 3-Aminobenzamide | PARP-1 | 33 | L1210 cells |

| 3-Methoxybenzamide | PARP-1 | 1.1 | Enzymatic Assay |

| This compound | PARP-1/2 | Data Not Available | - |

Note: IC50 values can vary significantly based on the assay type (enzymatic vs. cell-based), cell line used, and specific experimental conditions.

The available data on various substituted benzamides suggest that modifications to the benzene (B151609) ring can significantly influence PARP inhibitory potency. While data for this compound is absent, the known activity of other derivatives underscores the importance of empirical testing to determine its specific inhibitory profile.

Experimental Protocols

To investigate the potential of this compound as a PARP inhibitor, a series of well-established experimental protocols can be employed. These assays are designed to assess both the direct enzymatic inhibition and the cellular effects of the compound.

In Vitro PARP Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP enzyme.

Principle: A colorimetric or fluorescent assay is used to quantify the amount of PAR produced by recombinant PARP-1. The assay is performed in the presence and absence of the test compound (this compound) to determine its inhibitory effect.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

-

NAD+ (substrate)

-

Histones (acceptor proteins)

-

Biotinylated NAD+

-

Streptavidin-HRP (Horseradish Peroxidase)

-

HRP substrate (e.g., TMB)

-

96-well plates

-

Plate reader

Procedure:

-

Coat a 96-well plate with histones.

-

Add a reaction mixture containing reaction buffer, activated DNA, and various concentrations of this compound (or vehicle control).

-

Add recombinant PARP-1 enzyme to each well.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Incubate the plate to allow for the PARylation reaction.

-

Wash the plate to remove unincorporated biotinylated NAD+.

-

Add Streptavidin-HRP and incubate.

-

Wash the plate to remove unbound Streptavidin-HRP.

-

Add the HRP substrate and measure the absorbance or fluorescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based PARP Inhibition Assay (PAR Activity Assay)

This assay measures the inhibition of PARP activity within intact cells.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activity. The level of PAR synthesis is then quantified in the presence or absence of the test compound.

Materials:

-

Cancer cell line of interest (e.g., a BRCA-deficient cell line like MDA-MB-436 or a BRCA-proficient line like MCF-7)

-

Cell culture medium and supplements

-

DNA-damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate (B1217627) - MMS)

-

This compound

-

Lysis buffer

-

Anti-PAR antibody

-

Secondary antibody conjugated to a fluorescent dye or HRP

-

Immunofluorescence microscope or Western blotting equipment

Procedure (Immunofluorescence Method):

-

Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Induce DNA damage by treating the cells with a DNA-damaging agent for a short period.

-

Fix and permeabilize the cells.

-

Incubate the cells with a primary antibody against PAR.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips and visualize the PAR signal using a fluorescence microscope.

-

Quantify the fluorescence intensity to determine the level of PARP inhibition.

Cell Viability/Cytotoxicity Assay

This assay determines the effect of the compound on the viability of cancer cells, particularly to assess synthetic lethality.

Principle: The viability of BRCA-deficient and BRCA-proficient cell lines is measured after treatment with a range of concentrations of this compound. A selective reduction in the viability of BRCA-deficient cells would suggest a synthetic lethal effect.

Materials:

-

BRCA-deficient and BRCA-proficient cancer cell lines

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

96-well plates

-

Plate reader

Procedure:

-

Seed both BRCA-deficient and BRCA-proficient cells in separate 96-well plates.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for a period of 72-96 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the IC50 values for each cell line and compare the sensitivity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PARP inhibition and the experimental procedures used to study them is crucial for a comprehensive understanding.

Caption: PARP signaling pathway and the mechanism of synthetic lethality induced by PARP inhibitors.

Caption: A generalized experimental workflow for evaluating a novel PARP inhibitor.

Conclusion and Future Directions

While this compound belongs to the benzamide class of compounds known to inhibit PARP, a lack of specific data necessitates a systematic investigation to determine its efficacy and mechanism of action. The experimental protocols outlined in this guide provide a robust framework for such an investigation, starting from basic enzymatic inhibition assays and progressing to more complex cell-based and mechanistic studies.

Future research should focus on:

-

Synthesis and Purification: A reliable synthesis protocol for high-purity this compound is the essential first step.

-

In Vitro and Cellular Screening: Determining the IC50 values in both enzymatic and cellular assays will provide the first indication of its potential as a PARP inhibitor.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of halogenated and otherwise substituted benzamides will help to elucidate the key structural features required for potent PARP inhibition.

-

Mechanism of Action: Investigating the ability of this compound to induce DNA damage, apoptosis in a synthetic lethal manner, and its potential for PARP trapping will provide a deeper understanding of its biological effects.

By following a structured investigational approach, the potential of this compound and other simple benzamide derivatives as PARP inhibitors can be thoroughly evaluated, potentially leading to the discovery of novel therapeutic agents for cancer treatment.

The Core Mechanism of Action of Substituted Benzamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzamides are a versatile class of pharmacologically active compounds with a broad range of therapeutic applications, acting primarily as antipsychotics, prokinetic agents, and antiemetics. Their mechanism of action is centered on the modulation of key neurotransmitter systems in the central and peripheral nervous system, predominantly through interactions with dopamine (B1211576) and serotonin (B10506) receptors. This technical guide provides an in-depth exploration of the core mechanisms of action of substituted benzamides, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Primary Pharmacological Targets and General Mechanism

The pharmacological effects of substituted benzamides are primarily mediated through their interaction with D2-like dopamine receptors (D2 and D3) and specific serotonin receptors (5-HT3 and 5-HT4). The specific therapeutic application of a particular substituted benzamide (B126) is determined by its selectivity and affinity for these receptor subtypes.

-

Antipsychotic Effects: The antipsychotic properties of substituted benzamides, such as amisulpride (B195569) and sulpiride, are attributed to their antagonist activity at dopamine D2 and D3 receptors, particularly in the mesolimbic and mesocortical pathways of the brain.[1] At higher doses (e.g., 400-1200 mg for amisulpride), they act as potent postsynaptic D2 receptor antagonists, which is effective in treating the positive symptoms of schizophrenia.[1][2] Interestingly, at lower doses (e.g., 50-300 mg for amisulpride), these drugs are thought to preferentially block presynaptic D2 autoreceptors, leading to an increase in dopamine release and an alleviation of the negative symptoms of schizophrenia.[1][3]

-

Prokinetic Effects: Substituted benzamides like metoclopramide (B1676508), cisapride, and mosapride (B1662829) exhibit prokinetic effects by acting as agonists at serotonin 5-HT4 receptors in the gastrointestinal tract.[4][5] Activation of these Gs-coupled receptors on enteric neurons enhances acetylcholine (B1216132) release, which in turn stimulates smooth muscle contraction and promotes gastrointestinal motility.[6] Some of these agents, like metoclopramide, also contribute to this effect through D2 receptor antagonism in the gut.[7]

-

Antiemetic Effects: The antiemetic action of substituted benzamides is primarily mediated by the antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem and antagonism of 5-HT3 receptors in both the central and peripheral nervous systems.[8][9] Metoclopramide, for instance, exerts its antiemetic effects through both of these mechanisms.[8]

Quantitative Data on Receptor Interactions

The affinity and potency of substituted benzamides for their respective receptors have been extensively characterized. The following tables summarize key quantitative data for representative compounds.

Table 1: Dopamine D2 and D3 Receptor Binding Affinities (Ki) of Antipsychotic Substituted Benzamides

| Compound | Receptor Subtype | Ki (nM) | Species | Radioligand |

| Amisulpride | D2 | 2.8 | Human | [3H]raclopride |

| D3 | 3.2 | Human | [3H]raclopride | |

| (S)-Sulpiride | D2 | ~15 | Not Specified | Not Specified |

| D3 | ~13 | Not Specified | Not Specified | |

| Clebopride | D2 | ~2 | Bovine | Not Specified |

Data sourced from multiple independent studies.[3][10][11]

Table 2: Serotonin 5-HT3 and 5-HT4 Receptor Affinities and Potencies of Prokinetic and Antiemetic Substituted Benzamides

| Compound | Receptor Subtype | Value | Units | Assay Type |

| Metoclopramide | 5-HT3 | 308 | IC50 (nM) | Radioligand Binding |

| D2 | 483 | IC50 (nM) | Radioligand Binding | |

| 5-HT4 | >1000 | Ki (nM) | Radioligand Binding | |

| Cisapride | 5-HT4 | 140 | EC50 (nM) | Functional (cAMP) |

| Mosapride | 5-HT4 | 113 | IC50 (nM) | Radioligand Binding |

| 5-HT4 | 73 - 3029 | EC50 (nM) | Functional (motility) | |

| Prucalopride | 5-HT4a | 8.6 | pKi | Radioligand Binding |

| 5-HT4b | 8.1 | pKi | Radioligand Binding | |

| 5-HT4e | 5.2 | EC50 (nM) | Functional (cAMP) |

Data sourced from multiple independent studies.[3][5][12][13][14][15]

Table 3: In Vivo Dopamine D2 Receptor Occupancy of Amisulpride

| Dose Range | Brain Region | Occupancy (%) | Method |

| High Dose (400-1200 mg/day) | Striatum | 79.1 ± 12.9 | SPECT |

| Low Dose (50-300 mg/day) | Striatum | 67.1 ± 12.1 | SPECT |

| 406 mg/day (mean) | Striatum | 56 | SPET |

| Temporal Cortex | 82 | SPET | |

| 400-800 mg/day | Striatum | 60-90 | PET |

Data sourced from multiple independent studies.[2][16][17]

Detailed Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a substituted benzamide for the dopamine D2 receptor.

Methodology: This protocol describes a competitive radioligand binding assay using a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone) and membrane preparations from cells or tissues expressing D2 receptors.[10]

Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum) or cells expressing D2 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add a constant concentration of radioligand (e.g., [3H]spiperone) and membrane preparation to assay buffer.

-

Non-specific Binding: Add radioligand, membrane preparation, and a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) to assay buffer.

-

Competitive Binding: Add radioligand, membrane preparation, and varying concentrations of the test substituted benzamide to assay buffer.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a Dopamine D2 Receptor Radioligand Binding Assay.

5-HT4 Receptor Functional Assay (cAMP Accumulation)

Objective: To determine the functional potency (EC50) of a substituted benzamide as a 5-HT4 receptor agonist.

Methodology: This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the 5-HT4 receptor.[16][18]

Protocol:

-

Cell Culture: Culture cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) in appropriate multi-well plates.

-

Assay Setup:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test substituted benzamide (or a reference agonist like serotonin) to the wells.

-

-

Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and Emax (the maximal efficacy).

-

Caption: Workflow for a 5-HT4 Receptor cAMP Accumulation Assay.

In Vivo Gastric Emptying Assay (Phenol Red Meal)

Objective: To evaluate the prokinetic effect of a substituted benzamide in a rodent model.

Methodology: This method measures the rate of gastric emptying by quantifying the amount of a non-absorbable marker (phenol red) remaining in the stomach at a specific time point after oral administration.[19][20][21]

Protocol:

-

Animal Preparation:

-

Fast rats or mice overnight with free access to water.

-

Administer the test substituted benzamide or vehicle control at a predetermined time before the test meal.

-

-

Test Meal Administration:

-

Administer a standardized volume of a test meal containing phenol (B47542) red (e.g., 0.5 mg/ml in a 5% glucose solution) via oral gavage.

-

-

Sample Collection:

-

At a specific time after test meal administration (e.g., 20 minutes), euthanize the animals.

-

Ligate the pyloric and cardiac ends of the stomach and carefully excise it.

-

-

Phenol Red Extraction and Quantification:

-

Homogenize the entire stomach in a known volume of alkaline solution (e.g., 0.1 N NaOH) to extract the phenol red.

-

Centrifuge the homogenate to pellet the tissue debris.

-

Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.

-

-

Data Analysis:

-

Create a standard curve of known phenol red concentrations to determine the amount of phenol red in each stomach sample.

-

Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Amount of phenol red in test stomach / Mean amount of phenol red in control stomachs at time 0)) x 100

-

Signaling Pathways

Dopamine D2 Receptor Antagonism

Substituted benzamides acting as antipsychotics antagonize the Gi/o-coupled D2 receptor. This blockade prevents the inhibitory effects of dopamine on adenylyl cyclase, leading to a disinhibition of cAMP production. The Gβγ subunits, which are also released upon receptor activation, are involved in the modulation of various ion channels.[21][22][23]

Caption: Dopamine D2 Receptor Antagonism by Substituted Benzamides.

Serotonin 5-HT4 Receptor Agonism

Prokinetic substituted benzamides act as agonists at Gs-coupled 5-HT4 receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which ultimately results in enhanced acetylcholine release from enteric neurons, promoting gastrointestinal motility.[8][9][20][24]

Caption: Serotonin 5-HT4 Receptor Agonism by Substituted Benzamides.

Conclusion

The diverse therapeutic effects of substituted benzamides stem from their nuanced interactions with specific dopamine and serotonin receptor subtypes. A thorough understanding of their structure-activity relationships, binding affinities, and downstream signaling pathways is crucial for the rational design and development of novel compounds with improved efficacy and safety profiles. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working with this important class of therapeutic agents.

References

- 1. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. D2 receptor occupancy during high- and low-dose therapy with the atypical antipsychotic amisulpride: a 123I-iodobenzamide SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cisapride, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]

- 5. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Pharmacokinetics, toxicity, side effects, receptor affinities and in vitro radiosensitizing effects of the novel metoclopramide formulations, sensamide and neu-sensamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the adenylyl cyclase-activating 5-hydroxytryptamine receptor subtypes expressed in the rat submandibular gland - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serotonin - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Preparation and in vitro pharmacology of 5-HT4 receptor ligands. Partial agonism and antagonism of metoclopramide analogous benzoic esters [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. grokipedia.com [grokipedia.com]

4-Bromobenzamide: A Technical Guide to Safety, Handling, and GHS Hazards

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and GHS hazards associated with 4-Bromobenzamide (CAS No. 698-67-9). The information herein is compiled from various safety data sheets and chemical databases to ensure a thorough guide for laboratory and industrial settings.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial for personnel handling this chemical to be fully aware of its potential hazards.

GHS Pictogram:

GHS Hazard Statements: [1][2][3][4]

GHS Hazard Classifications: [1][2]

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

Physical and Chemical Properties

A summary of key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₇H₆BrNO[1][3] |

| Molecular Weight | 200.03 g/mol [1][2][3] |

| Appearance | White to off-white crystalline powder[4][5][7] |

| Melting Point | 190-193 °C[2] |

| Solubility | Sparingly soluble in water[5] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

Handling:

-

Do not breathe dust.[8]

-

Use only in a well-ventilated area or under a chemical fume hood.[4][8][9]

-

Wear appropriate personal protective equipment (PPE).[8]

Storage:

-

Store in a dry, cool place.[10]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[9][11] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron.[8][9] |

| Respiratory Protection | A NIOSH-approved particulate respirator is recommended if dust formation is likely.[2][9] |

First-Aid Measures

In the event of exposure, immediate first aid is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][8] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4][6][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6][8] |

| Ingestion | Clean mouth with water. Get medical attention.[4][8][10] |

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[8][10]

-

Environmental Precautions: Do not let the product enter drains.[12]

-

Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and shovel it into suitable containers for disposal.[8][10][11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[13]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][10]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it down the drain or in regular trash.[9] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]

Experimental Workflow: Handling a this compound Spill

The following diagram outlines the logical workflow for safely managing a spill of this compound.

Caption: Workflow for Handling a this compound Spill.

References

- 1. This compound | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 698-67-9 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Page loading... [wap.guidechem.com]

- 6. aksci.com [aksci.com]

- 7. This compound | 698-67-9 | TCI AMERICA [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

Electrochemical Fluorination of 4-Bromobenzamide: A Technical Guide for Researchers

Introduction

Electrochemical fluorination (ECF) presents a powerful and versatile platform for the synthesis of organofluorine compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. This technical guide provides an in-depth overview of the core principles and experimental considerations for the electrochemical fluorination of 4-bromobenzamide. While direct studies on this compound are not extensively reported, this guide extrapolates from established methodologies for the electrochemical fluorination of benzamide (B126) and other aromatic compounds to provide a robust starting point for researchers in drug development and organic synthesis.[1][2]

The primary methods for electrochemical fluorination are the Simons process, which utilizes anhydrous hydrogen fluoride (B91410) (aHF) as both the solvent and fluorine source, and methods employing organic solvents with fluoride-containing electrolytes such as triethylamine (B128534) trihydrofluoride (Et3N·3HF).[2][3][4] These techniques offer alternatives to traditional fluorinating agents, which can be hazardous and lack selectivity.[1]

Expected Reaction Pathways and Products

Based on the electrochemical fluorination of benzamide and other substituted aromatics, the anodic fluorination of this compound is expected to proceed primarily through fluorination of the aromatic ring.[1] The amide group itself is generally not fluorinated under these conditions.[1] The primary products are anticipated to be isomeric monofluorinated and difluorinated derivatives of this compound.

It is also possible to observe the formation of more highly fluorinated products, including tetrafluoro-cyclohexadienecarboxamide derivatives, as has been seen with benzamide.[1] Furthermore, depending on the reaction conditions, particularly the solvent system, side reactions such as the formation of benzonitrile (B105546) derivatives and their fluorinated counterparts may occur.[1]

Below is a diagram illustrating the potential logical workflow for an electrochemical fluorination experiment targeting this compound.

References

4-Bromobenzamide: A Versatile Scaffold for Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzamide is a valuable and versatile chemical building block widely utilized in organic synthesis and medicinal chemistry. Its structure, featuring a benzene (B151609) ring substituted with both a bromine atom and an amide functional group, offers a unique combination of reactivity and stability. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the facile introduction of diverse functionalities. Simultaneously, the benzamide (B126) moiety is a well-established pharmacophore present in numerous biologically active compounds, contributing to favorable interactions with biological targets. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 698-67-9 | |

| Molecular Formula | C₇H₆BrNO | |

| Molecular Weight | 200.03 g/mol | |

| Melting Point | 190-193 °C | |

| Solubility | Sparingly soluble in water | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

| Technique | Data | Reference(s) |

| ¹H NMR | Characteristic signals for aromatic protons are observed. | [2] |

| ¹³C NMR | Signals corresponding to the seven carbon atoms of the molecule are present. | [2] |

| IR | Characteristic peaks for N-H and C=O stretching of the amide group, and C-Br stretching. | [2] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight can be observed. | [2] |

Applications in Organic Synthesis

The bromine atom in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound. This compound can be effectively coupled with various boronic acids to synthesize 4-arylbenzamides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures for similar aryl bromides.[3][4]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with a small amount of water)

Procedure:

-

To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the reaction mixture.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until TLC or GC-MS analysis indicates completion of the reaction.

-

Upon completion, the reaction is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 4-arylbenzamide.

Quantitative Data for Suzuki-Miyaura Coupling of Related Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | [3] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 80 | [3] |

| 4-bromobenzonitrile | 4-formylphenylboronic acid | Not specified | Not specified | Not specified | Not specified | 97 | [5] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[6] This reaction allows for the preparation of N-aryl and N-heteroaryl derivatives of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is based on general procedures for Buchwald-Hartwig amination.[7][8]

Materials:

-

This compound

-

Amine (1.0 - 1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine (B1218219) ligand (e.g., BINAP, XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, 1.2 - 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, phosphine ligand, and base.

-

This compound and the amine are then added, followed by the anhydrous, degassed solvent.

-

The reaction vessel is sealed and heated to 80-110 °C with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography to yield the desired N-substituted 4-aminobenzamide (B1265587) derivative.

Application in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown significant potential in the development of novel therapeutic agents.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibitors of PARP have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several potent PARP inhibitors are based on a benzamide core, which mimics the nicotinamide (B372718) moiety of the PARP substrate NAD⁺. This compound serves as a key starting material for the synthesis of various PARP inhibitors.[9][10]

The general structure of many PARP inhibitors features a substituted benzamide "warhead" that binds to the nicotinamide-binding pocket of the enzyme. The 4-position of the benzamide, where the bromine is located in the starting material, is often functionalized to introduce moieties that can interact with other regions of the enzyme or modulate the physicochemical properties of the molecule.

IC₅₀ Values for Representative PARP-1 Inhibitors with Benzamide Scaffolds

| Compound | PARP-1 IC₅₀ (nM) | Reference |

| Olaparib (reference) | 34 | [11] |

| Compound 8a (pyridopyridazinone derivative) | 36 | [11] |

| Compound 16l (thienoimidazole-4-carboxamide derivative) | 43 | [9] |

| Compound Y49 (selective PARP-1 inhibitor) | 0.96 | [12] |

Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the development of several types of cancer. Small molecule inhibitors of the Hh pathway, particularly those targeting the Smoothened (SMO) receptor, have shown therapeutic potential. Novel benzamide derivatives have been synthesized and evaluated as potent SMO antagonists, with some demonstrating significant inhibition of the Hedgehog signaling pathway.[13]

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: A generalized workflow for the Buchwald-Hartwig amination of this compound.

Signaling Pathway: PARP Inhibition in DNA Repair

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. This compound(698-67-9) 1H NMR spectrum [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-Bromobenzamide in Medicinal Chemistry and Drug Discovery: A Technical Guide

Introduction

4-Bromobenzamide, a halogenated derivative of benzamide (B126), serves as a pivotal scaffold and versatile building block in the realm of medicinal chemistry and drug discovery. While not typically a potent therapeutic agent in its own right, its structural framework is integral to the design and synthesis of a multitude of bioactive molecules. The presence of the bromine atom provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). This technical guide delves into the synthesis of this compound and its instrumental role in the development of various therapeutic agents, with a particular focus on its incorporation into Poly(ADP-ribose) polymerase (PARP) inhibitors and other anticancer and antimicrobial compounds.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the amidation of 4-bromobenzoyl chloride. This straightforward and efficient method provides a high yield of the desired product.

Experimental Protocol: Synthesis from 4-Bromobenzoyl Chloride

Materials:

-

4-Bromobenzoyl chloride

-

Concentrated ammonium (B1175870) hydroxide (B78521)

-

Deionized water

-

Ice bath

Procedure:

-

Dissolve 4-bromobenzoyl chloride in dichloromethane in a suitable reaction flask.

-

Cool the flask in an ice bath to 0°C with continuous stirring.

-

Slowly add concentrated ammonium hydroxide dropwise to the cooled solution. A white precipitate of this compound will form.

-

Continue stirring the reaction mixture for an additional 15-30 minutes after the completion of the ammonium hydroxide addition.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

-

Dry the purified this compound in a vacuum oven.[1]

This compound as a Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.[2] In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR), inhibition of PARP leads to synthetic lethality, making PARP inhibitors a significant class of anticancer drugs.[3] The benzamide moiety is a well-established pharmacophore for PARP inhibition, and the this compound structure is a key component in several potent PARP inhibitors.

Quantitative Data for this compound Derivatives as Enzyme Inhibitors

The following table summarizes the inhibitory activity of a series of sulfamoyl benzamide derivatives, which incorporate the this compound scaffold, against human nucleoside triphosphate diphosphohydrolase (h-NTPDase) isoforms. This data highlights how modifications to the core structure influence potency and selectivity.

| Compound ID | R1 (Benzamide) | R2 (Sulfonamide) | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |

| 3a | 4-chlorophenyl | cyclopropyl | > 50 | > 50 | 1.33 ± 0.05 | 1.78 ± 0.08 |

| 3f | 4-methoxyphenyl | morpholine | > 50 | 0.89 ± 0.04 | > 50 | > 50 |

| 3i | 4-bromophenyl | morpholine | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 |

Data compiled from a study on sulfamoyl benzamide derivatives.[4]

PARP1 Signaling Pathway in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP1 in the repair of single-strand DNA breaks, the pathway targeted by inhibitors derived from the this compound scaffold.

PARP1 signaling in DNA repair and the effect of inhibitors.

Role in Anticancer and Antimicrobial Drug Discovery